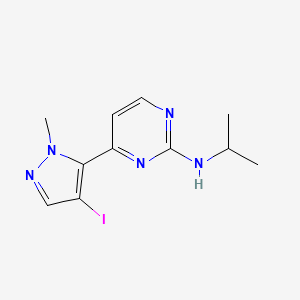

4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine

Description

Properties

Molecular Formula |

C11H14IN5 |

|---|---|

Molecular Weight |

343.17 g/mol |

IUPAC Name |

4-(4-iodo-2-methylpyrazol-3-yl)-N-propan-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C11H14IN5/c1-7(2)15-11-13-5-4-9(16-11)10-8(12)6-14-17(10)3/h4-7H,1-3H3,(H,13,15,16) |

InChI Key |

VPBVDJBGLPUFPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC=CC(=N1)C2=C(C=NN2C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring with an iodine atom at the 4th position and a methyl group at the 1st position.

Attachment of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to form the desired compound.

Introduction of the isopropyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield deiodinated compounds, and substitution may yield derivatives with different functional groups.

Scientific Research Applications

4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a pyrimidine core substituted with an amine group and a heterocyclic moiety (pyrazole), a structural motif common in kinase inhibitors and agrochemicals. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The iodo group in the target compound may enhance electrophilicity for Suzuki-Miyaura couplings compared to chloro or methyl groups in analogs . N-isopropylamine vs. cyclopropyl or morpholino groups in other analogs (e.g., 951034-27-8 ) could influence solubility and target binding affinity.

Therapeutic Potential: Pyrimidine-amine derivatives are frequently explored as kinase inhibitors. While the target compound lacks published bioactivity data, analogs like 1296308-20-7 are explicitly linked to kinase modulation.

Table 2: Available Data on Stability and Hazards

Research Implications

- Synthetic Utility : The iodo substituent positions the compound as a candidate for palladium-catalyzed couplings, akin to bromo/chloro analogs in medicinal chemistry .

- Biological Screening : Prioritize assays against kinase targets (e.g., JAK2, EGFR) to align with analogs’ reported activities .

- Safety Studies : Address data gaps by evaluating acute toxicity and environmental impact, as required by regulatory frameworks (e.g., REACH) .

Biological Activity

4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanism of action, and relevant case studies.

- Molecular Formula : C11H14IN5

- Molecular Weight : 339.16 g/mol

- CAS Number : 1443278-79-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the iodo-substituted pyrazole moiety suggests potential activity against certain kinases and other molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

- Anti-inflammatory Effects : It has been shown to reduce inflammatory markers in vitro.

- Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was administered to mice with induced inflammation, resulting in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.